molecular formula C17H25FN2 B5194619 1-cycloheptyl-4-(4-fluorophenyl)piperazine

1-cycloheptyl-4-(4-fluorophenyl)piperazine

Cat. No. B5194619
M. Wt: 276.4 g/mol
InChI Key: URYRJXVQMAPTTF-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(4-fluorophenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1970s and has been extensively studied for its potential therapeutic applications. TFMPP is a psychoactive drug that acts as a serotonin receptor agonist and has been shown to have various biochemical and physiological effects.

Mechanism of Action

1-cycloheptyl-4-(4-fluorophenyl)piperazine acts as a serotonin receptor agonist and has been shown to bind to various serotonin receptor subtypes. It has been suggested that the anxiolytic and antidepressant effects of 1-cycloheptyl-4-(4-fluorophenyl)piperazine are mediated through its interaction with the serotonin 5-HT1A receptor subtype. 1-cycloheptyl-4-(4-fluorophenyl)piperazine has also been shown to have affinity for the serotonin 5-HT2A receptor subtype, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-cycloheptyl-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 1-cycloheptyl-4-(4-fluorophenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-cycloheptyl-4-(4-fluorophenyl)piperazine has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-cycloheptyl-4-(4-fluorophenyl)piperazine is that it is a relatively simple compound to synthesize and can be readily obtained in a laboratory setting. Additionally, 1-cycloheptyl-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications, which makes it a useful tool in preclinical research. However, one limitation of 1-cycloheptyl-4-(4-fluorophenyl)piperazine is that it is a psychoactive drug and may have potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-cycloheptyl-4-(4-fluorophenyl)piperazine. One area of research is the development of novel compounds that have similar therapeutic effects but with fewer side effects. Additionally, further research is needed to elucidate the exact mechanism of action of 1-cycloheptyl-4-(4-fluorophenyl)piperazine and its potential therapeutic applications. Finally, more research is needed to determine the long-term effects of 1-cycloheptyl-4-(4-fluorophenyl)piperazine and its potential for abuse.

Synthesis Methods

The synthesis of 1-cycloheptyl-4-(4-fluorophenyl)piperazine involves the reaction of 4-fluoronitrobenzene with cycloheptanone in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with piperazine to yield 1-cycloheptyl-4-(4-fluorophenyl)piperazine. The synthesis of 1-cycloheptyl-4-(4-fluorophenyl)piperazine is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

1-cycloheptyl-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-cycloheptyl-4-(4-fluorophenyl)piperazine has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

1-cycloheptyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2/c18-15-7-9-17(10-8-15)20-13-11-19(12-14-20)16-5-3-1-2-4-6-16/h7-10,16H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYRJXVQMAPTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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